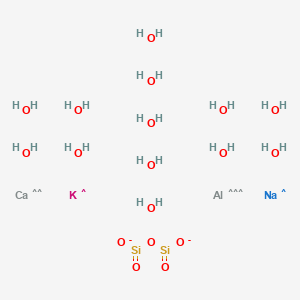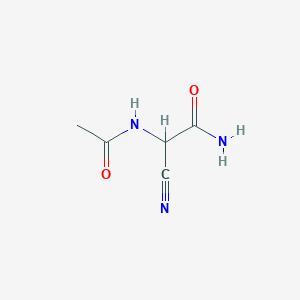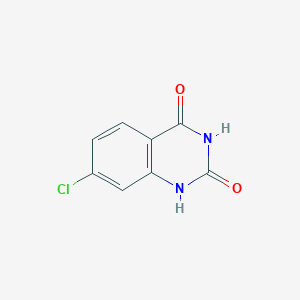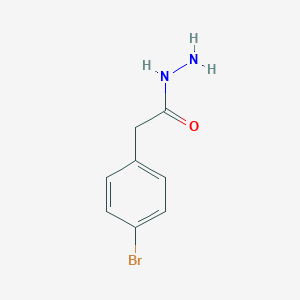
2,5-Dibromo-3-methylthiophene
Vue d'ensemble
Description
2,5-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S . It is a type of thiophene, a sulfur-containing heterocycle, that is substituted with bromine and methyl groups .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-methylthiophene derivatives has been achieved via the Suzuki coupling reaction . This method allows for the formation of carbon-carbon bonds in organic molecules and can tolerate a wide range of functional groups .Molecular Structure Analysis
The molecular weight of 2,5-Dibromo-3-methylthiophene is 255.96 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound isInChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 . This identifier provides a standard way to encode the compound’s structure and formula. Chemical Reactions Analysis
The compound has been involved in palladium (0) catalyzed Suzuki cross-coupling reactions . This type of reaction is commonly used in the synthesis of organic compounds, particularly in the creation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.96 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Electrochemical Behavior in Conducting Polymers : The methanol soluble fraction obtained from the CuCl2 induced polymerization of 2,5-dibromo-3-methylthiophene exhibits redox waves, indicating its potential application in electrochemical devices and sensors (Czerwiński et al., 1985).
Synthesis and Characterization : The synthesis process of 2,5-dibromo-3-methylthiophene has been explored, highlighting its relevance in the creation of compounds used in various chemical applications (Zhao Li-juan, 2011).
Pharmacological Potential : Thiophene derivatives, including 2,5-dibromo-3-methylthiophene, have shown potential in pharmacology. Suzuki coupling reaction was used to synthesize novel derivatives which displayed significant antioxidant, antibacterial, and antiurease activities (Rizwan et al., 2018).
Polymer Synthesis : Research has explored the highly selective substitution of 3-methylthiophene, including derivatives of 2,5-dibromo-3-methylthiophene, for synthesizing various polymers (Smith & Barratt, 2007).
Block Copolythiophenes : 2,5-Dibromo-3-methylthiophene has been utilized in the synthesis of block copolymers, contributing to the field of materials science and polymer chemistry (Ohshimizu & Ueda, 2008).
Conductive Polymers : The compound is involved in the study of conductive polymers, particularly in understanding the growth mechanism of poly(3-methylthiophene), which is crucial for developing advanced materials in electronics (Hoier & Park, 1993).
Safety And Hazards
Orientations Futures
While specific future directions for 2,5-Dibromo-3-methylthiophene were not found in the search results, it is noted that thiophene derivatives hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests potential future research directions in the field of organic electronics and optoelectronics .
Propriétés
IUPAC Name |
2,5-dibromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXZROPBCBLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157249 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methylthiophene | |
CAS RN |
13191-36-1 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)